3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide is a complex organic compound characterized by its unique structure, which includes pyrazole and tetrahydrothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings and the subsequent coupling with the tetrahydrothiophene derivative. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyrazole rings can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving sulfur and nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets. The pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene moiety can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Tetrahydrothiophene-1,1-dioxide: A sulfur-containing compound with similar redox properties.
N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide: A structurally related compound with potential biological activities.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]propanamide is unique due to its combination of pyrazole and tetrahydrothiophene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N5O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]propanamide |
InChI |
InChI=1S/C16H23N5O3S/c1-10-8-15(21(20-10)13-6-7-25(23,24)9-13)17-16(22)5-4-14-11(2)18-19-12(14)3/h8,13H,4-7,9H2,1-3H3,(H,17,22)(H,18,19) |
InChI Key |
SJLKMUQOHVFIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=C(NN=C2C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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